molecular formula C8H11ClN2 B1602327 6-(chloromethyl)-N,N-dimethylpyridin-2-amine CAS No. 405103-62-0

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

Cat. No. B1602327
M. Wt: 170.64 g/mol
InChI Key: LECLZVYANMESOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile (a species rich in electrons) attacks an electrophilic site on the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of a compound depends on its structure and the conditions under which it is reacted. For example, the chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Application

“6-(chloromethyl)-N,N-dimethylpyridin-2-amine” is a derivative of 1H-pyrazolo[3,4-d]pyrimidines, which are important compounds with various pharmacological activities . These compounds have attracted great interest as purine analogs . They exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . Functionally 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines showed good antibacterial and anticancer activity .

Method of Application

The compound was synthesized by the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Results or Outcomes

The synthesis of this compound expands the range of functionally 4,6-disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These new derivatives can be considered as compounds with great potential for biological activity .

Polymer Science

Application

Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years . The extraordinary features of HCPs, such as extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability, make them promising candidates for solving environmental pollution and energy crisis .

Method of Application

The HCP material is synthesized by the following three methods :

Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers . These pores result in a high surface area of the polymer which increases its reactivity .

Results or Outcomes

HCPs have many interesting applications such as :

Chloromethylation

Application

Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule . This reaction is used in the synthesis of various organic compounds .

Method of Application

The chloromethylation reaction involves the formation of the chloromethyl cation ([ClCH2]+), which is promoted by ZnI2 . The electrophilic substitution of the aromatic compound gives the desired chloromethylated derivative .

Results or Outcomes

The chloromethylation reaction is an efficient method for the synthesis of chloromethylated derivatives . These derivatives can be used in further reactions to synthesize a wide range of organic compounds .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, and appropriate safety measures should be taken when handling them .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research may focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

6-(chloromethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLZVYANMESOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591294
Record name 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

CAS RN

405103-62-0
Record name 6-(Chloromethyl)-N,N-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405103-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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